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Introduction
The emergence of SARS-CoV-2 variants continues to pose a significant challenge to global

public health. Evaluating the efficacy of vaccines and therapeutic antibodies against these

variants is crucial for pandemic preparedness and response. The pseudovirus neutralization

assay (PVNA) is a robust and safe method for quantifying the neutralizing antibody response

against SARS-CoV-2.[1][2][3] This technique utilizes a replication-defective viral core, typically

from a lentivirus like HIV-1, pseudotyped with the SARS-CoV-2 Spike (S) protein.[3][4][5] These

pseudoviruses can infect target cells expressing the human angiotensin-converting enzyme 2

(hACE2) receptor in a single round of infection, driving the expression of a reporter gene, such

as luciferase or a fluorescent protein.[3][4] The reduction in reporter gene expression in the

presence of neutralizing antibodies allows for the quantification of their potency.[1][4] This

assay is performed in a Biosafety Level 2 (BSL-2) laboratory, offering a safer alternative to

handling live SARS-CoV-2, which requires a BSL-3 facility.[1][6]

These application notes provide a detailed protocol for conducting a SARS-CoV-2 pseudovirus

neutralization assay, suitable for screening neutralizing antibodies in serum samples and for

characterizing the neutralizing activity of monoclonal antibodies and other biologics.
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The SARS-CoV-2 pseudovirus neutralization assay is based on the principle of competitive

inhibition of viral entry into host cells. The SARS-CoV-2 Spike protein on the surface of the

pseudovirus mediates entry into host cells by binding to the hACE2 receptor.[7][8][9][10]

Neutralizing antibodies present in a sample will bind to the Spike protein, primarily the receptor-

binding domain (RBD), and sterically hinder its interaction with the hACE2 receptor, thus

preventing viral entry and subsequent reporter gene expression.[8] The potency of the

neutralizing antibodies is inversely proportional to the level of reporter signal (e.g.,

luminescence).[1]

Data Presentation
The neutralizing activity is typically quantified by determining the 50% inhibitory concentration

(IC50) or 50% neutralizing titer (NT50). This value represents the concentration or dilution of

the antibody/serum required to inhibit 50% of the pseudovirus infection.

Table 1: Hypothetical Neutralization Titers (NT50) of Human Sera Against Different SARS-CoV-

2 Pseudovirus Variants

Serum Sample
ID

Wild Type
NT50

Variant A (e.g.,
B.1.1.7) NT50

Variant B (e.g.,
B.1.351) NT50

Variant C (e.g.,
P.1) NT50

Convalescent

Patient 1
1250 1100 350 450

Vaccinated

Subject 1
2500 2300 800 1000

Convalescent

Patient 2
800 750 200 280

Vaccinated

Subject 2
3000 2850 950 1200

Naive Control <20 <20 <20 <20

Table 2: Hypothetical IC50 Values of Monoclonal Antibodies Against Different SARS-CoV-2

Pseudovirus Variants
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Monoclonal
Antibody

Wild Type IC50
(ng/mL)

Variant A (e.g.,
B.1.1.7) IC50
(ng/mL)

Variant B (e.g.,
B.1.351) IC50
(ng/mL)

Variant C (e.g.,
P.1) IC50
(ng/mL)

MAb-A 15 18 150 120

MAb-B 25 22 800 650

MAb-C (Broadly

Neutralizing)
30 35 50 45

Isotype Control >10,000 >10,000 >10,000 >10,000

Experimental Protocols
Materials and Reagents

HEK293T cells stably expressing human ACE2 (HEK293T-hACE2 cells)

Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with

10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

SARS-CoV-2 pseudovirus (e.g., lentiviral particles expressing a luciferase reporter and

bearing the Spike protein of the desired variant).

Test samples: heat-inactivated human serum, monoclonal antibodies, etc.

Control samples: positive control (neutralizing antibody with known potency), negative

control (serum from a naive individual or an irrelevant antibody).

96-well white, flat-bottom cell culture plates.

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

Luminometer plate reader.

Sterile PBS.

Experimental Workflow
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Caption: Experimental workflow for the SARS-CoV-2 pseudovirus neutralization assay.
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Detailed Step-by-Step Protocol
Day 1: Cell Seeding

Culture and expand HEK293T-hACE2 cells in Complete Growth Medium.

On the day before the assay, trypsinize and resuspend the cells to a concentration of 2 x

10^5 cells/mL.

Seed 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well white, flat-

bottom plate.

Incubate the plate overnight at 37°C with 5% CO2.

Day 2: Neutralization Reaction and Infection

Thaw the pseudovirus stock on ice. Dilute the pseudovirus in Complete Growth Medium to a

concentration that yields a high signal-to-noise ratio (e.g., 100-200 times the background

reading), as determined from a prior titration experiment.

Prepare serial dilutions of the test samples (serum, antibodies) in Complete Growth Medium

in a separate 96-well plate. For serum, a typical starting dilution is 1:20 or 1:40.[11]

Mix 50 µL of the diluted pseudovirus with 50 µL of the serially diluted test samples. Also,

prepare control wells:

Virus Control (100% infection): 50 µL of pseudovirus + 50 µL of medium.

Cell Control (0% infection): 100 µL of medium.

Incubate the virus-sample mixture for 1 hour at 37°C.[11][12]

After incubation, carefully remove the medium from the HEK293T-hACE2 cells seeded on

Day 1.

Add 100 µL of the virus-sample mixture to the corresponding wells of the cell plate.

Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.[6][11]
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Day 4 or 5: Luminescence Reading

Prepare the luciferase assay reagent according to the manufacturer's instructions.

Remove the plate from the incubator and allow it to equilibrate to room temperature.

Add 100 µL of the luciferase reagent to each well.

Incubate for 2-5 minutes at room temperature to allow for cell lysis and signal stabilization.

Measure the luminescence using a plate luminometer. The output will be in Relative Light

Units (RLU).

Data Analysis
Calculate the percentage of neutralization for each dilution using the following formula: %

Neutralization = (1 - (RLU of sample - RLU of Cell Control) / (RLU of Virus Control - RLU of

Cell Control))) * 100

Plot the percentage of neutralization against the logarithm of the sample dilution or

concentration.

Determine the IC50/NT50 value by fitting the data to a four-parameter logistic (4PL) curve

using appropriate software (e.g., GraphPad Prism). The IC50/NT50 is the

dilution/concentration at which 50% of the pseudovirus infection is inhibited.[11]
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Caption: Mechanism of SARS-CoV-2 entry and antibody-mediated neutralization.
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Issue Possible Cause Solution

Low Luminescence Signal Low pseudovirus titer.

Use a more concentrated

pseudovirus stock or a lower

dilution. Optimize the

pseudovirus production

protocol.

Poor cell health.

Ensure cells are healthy and

not overgrown. Use a fresh

batch of cells.

High Background Signal Contamination of cell culture.
Check for contamination and

use fresh, sterile reagents.

Reagent issue. Use fresh luciferase reagent.

High Variability Between

Replicates
Pipetting errors.

Use calibrated pipettes and

ensure proper mixing.

Uneven cell seeding.
Ensure a homogenous cell

suspension before seeding.

No Neutralization Observed

Low concentration of

neutralizing antibodies in the

sample.

Test a lower starting dilution of

the sample.

Inactive antibodies.

Ensure proper sample storage

and handling. Avoid repeated

freeze-thaw cycles.

Conclusion
The SARS-CoV-2 pseudovirus neutralization assay is a powerful tool for assessing the

functional antibody response to infection and vaccination. Its high-throughput nature, safety

profile, and adaptability make it an indispensable method for the ongoing surveillance of SARS-

CoV-2 variants and the development of next-generation vaccines and therapeutics.[1][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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